1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid
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Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C27H24FNO4 and its molecular weight is 445.5. The purity is usually 95.
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Mechanism of Action
Target of Action
It is known that the (fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis . The Fmoc group acts as a protective group for amino acids during peptide synthesis .
Mode of Action
The compound interacts with its targets through the Fmoc group. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group protects the amino acid during the initial stages of peptide synthesis and is removed when the peptide chain needs to be extended .
Pharmacokinetics
The stability of the fmoc group suggests that the compound could be stable under physiological conditions .
Result of Action
The result of the compound’s action would be the successful synthesis of a peptide with the specific sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order during peptide synthesis .
Action Environment
The action of the compound is influenced by the pH of the environment. The Fmoc group is stable under basic conditions and is removed under acidic conditions . Therefore, the efficacy of the compound in peptide synthesis would be influenced by the pH of the reaction environment.
Properties
CAS No. |
1076197-06-2 |
---|---|
Molecular Formula |
C27H24FNO4 |
Molecular Weight |
445.5 |
Purity |
95 |
Origin of Product |
United States |
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